molecular formula C24H32N2O6S B7698815 N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide

N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide

Cat. No. B7698815
M. Wt: 476.6 g/mol
InChI Key: JXVWVGASQWGNNZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, also known as CDPPB, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, which play a crucial role in synaptic plasticity, learning, and memory. This compound binds to a specific site on the receptor, which enhances the receptor's response to glutamate, leading to increased intracellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may underlie its potential therapeutic effects in Parkinson's disease and addiction. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has several advantages for lab experiments. It is a selective and potent PAM of mGluR5, which allows for specific modulation of this receptor. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it an attractive candidate for drug development. However, one limitation of this compound is that it can have off-target effects on other glutamate receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to investigate the underlying mechanisms of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of this compound for clinical use.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide involves a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide with cycloheptylamine, followed by the reaction of the resulting product with 2-bromoacetyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

N-cycloheptyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-30-20-12-10-19(11-13-20)26(17-24(27)25-18-8-6-4-5-7-9-18)33(28,29)21-14-15-22(31-2)23(16-21)32-3/h10-16,18H,4-9,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVWVGASQWGNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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